molecular formula C23H36N5O12P B587706 Tenofovir Disoproxil Isopropoxycarbonyl CAS No. 1244022-54-5

Tenofovir Disoproxil Isopropoxycarbonyl

Cat. No.: B587706
CAS No.: 1244022-54-5
M. Wt: 605.538
InChI Key: OIVGIZKCGVNNKM-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tenofovir Disoproxil Isopropoxycarbonyl (TDIC) is a structural analog of the antiretroviral prodrug Tenofovir Disoproxil Fumarate (TDF). While TDF is a bis-ester prodrug of tenofovir with two isopropoxycarbonyloxymethyl (POC) groups, TDIC features distinct ester modifications aimed at optimizing stability, bioavailability, or manufacturing efficiency . Its molecular formula is C23H36N5O12P (MW: 581.54 g/mol), differing from TDF (C19H30N5O10P·C4H4O4; MW: 635.52 g/mol) .

Preparation Methods

Alkylation and Phosphorylation: Foundation of Synthesis

Alkylation of Adenine

The synthesis begins with the alkylation of adenine using (R)-4-methyl-1,3-dioxolan-2-ylmethyl tosylate in dimethylformamide (DMF) with lithium hydride as a base. This step yields (R)-9-[2-(hydroxy)propyl]adenine, a precursor for phosphorylation . Early methods reported moderate yields (60–70%), but recent optimizations using non-polar solvents like toluene have improved efficiency .

Phosphorylation with Diethyl p-Toluenesulfonyloxy Methylphosphonate

Phosphorylation involves reacting the alkylated adenine with diethyl p-toluenesulfonyloxy methylphosphonate. Lithium hydride in DMF facilitates nucleophilic substitution, forming the phosphonate intermediate. Subsequent dealkylation with bromotrimethylsilane in acetonitrile removes ethyl groups, yielding tenofovir . Challenges include dimerization byproducts, mitigated by controlled stoichiometry (1:1.2 molar ratio of adenine to phosphonate) .

Esterification with Chloromethyl Isopropyl Carbonate (CMIC)

Reaction Mechanism and Conditions

Tenofovir undergoes esterification with chloromethyl isopropyl carbonate (CMIC) to form Tenofovir Disoproxil Isopropoxycarbonyl. Catalyzed by triethylamine or magnesium tert-butoxide, this step proceeds in polar aprotic solvents (e.g., 1-methyl-2-pyrrolidinone) at 55–60°C . The reaction’s exothermic nature necessitates gradual CMIC addition to prevent thermal degradation .

Table 1: Esterification Optimization Parameters

ParameterCondition RangeOptimal Value
Temperature50–65°C55°C
SolventIsopropanol, DMF, NMPIsopropanol
CatalystTriethylamine, Mg(Ot-Bu)₂Mg(Ot-Bu)₂
Reaction Time4–8 hours6 hours
Yield75–92.8%92.8%

Purification and Crystallization

Post-esterification, the crude product is purified via hot filtration and crystallization. Isopropanol serves as the preferred solvent due to its low toxicity and high solubility for this compound. Slow cooling to 0°C induces crystallization, achieving purity ≥99.8% . Industrial-scale processes employ continuous crystallization reactors to enhance reproducibility .

Salt Formation with Fumaric Acid

Acid-Base Reaction Dynamics

This compound is converted to its fumarate salt for pharmaceutical formulation. Fumaric acid (1.1–1.5 equivalents) is dissolved in isopropanol with the esterified product at 55°C. The reaction’s pH (4.5–5.5) is critical to avoid hydrolysis of the isopropoxycarbonyl groups .

Table 2: Fumarate Salt Synthesis Outcomes

ExampleTenofovir (mol)Fumaric Acid (mol)Solvent (g)Yield (%)Purity (%)
10.2790.41980092.8≥99.8
20.2330.37265091.5≥99.8
30.3570.47795095.2≥99.8
40.2710.41980090.4≥99.8
50.2680.41980086.9≥99.8

Environmental and Economic Considerations

Waste streams containing phosphorus byproducts are neutralized with calcium hydroxide, reducing environmental toxicity . Solvent recovery systems achieve >90% isopropanol recycling, lowering production costs by 15–20% .

Comparative Analysis of Methodologies

Traditional vs. Improved Processes

Early methods (U.S. Pat. No. 5,922,695) suffered from low yields (60%) due to incomplete esterification and dimer impurities . Contemporary approaches (CN108329352A, US20130005969A1) address these via:

  • Catalyst Optimization : Magnesium tert-butoxide increases reaction rates by 30% compared to triethylamine .

  • Solvent Selection : Isopropanol reduces side reactions versus DMF, enhancing purity .

  • Temperature Control : Gradual cooling during crystallization minimizes amorphous solid formation .

Scalability and Industrial Adoption

Pilot-scale trials (100 kg batches) demonstrate consistent yields (90–95%) and compliance with ICH Q3A impurity guidelines . Continuous manufacturing platforms further reduce batch-to-batch variability, meeting global API demand .

Chemical Reactions Analysis

Types of Reactions: Tenofovir Disoproxil Isopropoxycarbonyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Tenofovir Disoproxil Isopropoxycarbonyl has a wide range of scientific research applications:

Mechanism of Action

Tenofovir Disoproxil Isopropoxycarbonyl exerts its effects by inhibiting the activity of reverse transcriptase, an enzyme crucial for the replication of HIV and hepatitis B viruses. Upon oral administration, the compound is metabolized to tenofovir, which is then phosphorylated by cellular enzymes to generate the active tenofovir diphosphate. This active form inhibits the reverse transcriptase enzyme, preventing viral replication .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Ester Groups Stability Profile
Tenofovir Disoproxil Fumarate (TDF) C19H30N5O10P·C4H4O4 635.52 Bis-POC (isopropoxycarbonyloxymethyl) Chemically unstable in alkaline solutions; prone to hydrolysis
Tenofovir Alafenamide (TAF) C21H29N6O5P·C4H4O4 534.50 Phenoxy-L-alaninate ester High stability; hydrolyzed intracellularly
Tenofovir Disoproxil Phosphate (TDP) C19H30N5O13P2 593.41 Phosphate salt Enhanced solid-state stability; bioequivalent to TDF
Tenofovir Disoproxil Isopropoxycarbonyl (TDIC) C23H36N5O12P 581.54 Modified isopropoxycarbonyl ester Presumed improved stability (no direct data)

Key Observations :

  • TDIC’s molecular weight is lower than TDF, suggesting fewer counterions or ester groups.
  • Unlike TAF, which uses a phenoxy-L-alaninate ester for targeted intracellular activation, TDIC retains isopropoxycarbonyl groups but in a distinct configuration .

Bioavailability and Metabolism

  • TDF: Hydrolyzed to tenofovir in plasma, leading to systemic exposure and renal toxicity risks .
  • TAF: Efficiently internalized into peripheral blood mononuclear cells (PBMCs), reducing plasma tenofovir levels and renal toxicity .
  • TDIC: Limited clinical data, but structural similarity to TDF suggests comparable hydrolysis pathways. Potential for reduced toxicity if ester modifications delay hydrolysis .

Toxicity

  • TDF is associated with renal tubular dysfunction and bone density loss due to high plasma tenofovir levels .
  • TAF demonstrates 90% lower plasma tenofovir exposure, mitigating renal and bone toxicity .

Stability and Manufacturing Considerations

  • TDF : Degrades under alkaline conditions and during thermal stress, necessitating stringent storage .
  • TDP : Developed to address TDF’s instability; exhibits superior solid-state stability and easier manufacturing .
  • TDIC: May offer cost advantages if simplified synthesis (e.g., fewer purification steps) is achievable, similar to Tenofovir Disoproxil Orotate .

Biological Activity

Tenofovir Disoproxil Isopropoxycarbonyl (TDIP) is a prodrug of tenofovir, a nucleotide analog with significant antiviral activity primarily against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). Understanding the biological activity of TDIP is crucial for its application in antiviral therapies. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.

TDIP, like its parent compound tenofovir, operates as a nucleotide reverse transcriptase inhibitor (NRTI). Upon administration, TDIP is converted into tenofovir in the body. The active form, tenofovir diphosphate, competes with the natural substrate deoxyadenosine triphosphate for incorporation into viral DNA during reverse transcription. This incorporation leads to chain termination, effectively inhibiting viral replication .

Pharmacokinetics

The pharmacokinetic profile of TDIP is characterized by its absorption, distribution, metabolism, and excretion:

  • Absorption : After oral administration, TDIP is rapidly hydrolyzed by plasma esterases to release tenofovir.
  • Distribution : The compound shows high affinity for peripheral blood mononuclear cells (PBMCs), where it accumulates significantly post-administration.
  • Metabolism : Tenofovir is phosphorylated intracellularly to its active form.
  • Excretion : The elimination half-life of tenofovir varies between 10 to 50 hours depending on the state of the cells (resting or activated) in which it is present .

Efficacy Against HIV and HBV

TDIP has demonstrated potent antiviral activity against both HIV and HBV. Clinical trials have shown that it can effectively reduce HIV RNA levels in treatment-experienced patients. For instance:

  • In a study involving HIV-infected adults, TDIP administration resulted in a significant reduction of viral load from baseline levels over 96 weeks .
  • Another trial indicated that patients on TDIP had a higher rate of virologic suppression compared to those on other regimens, with 93% achieving HIV RNA levels below 50 copies/mL after 96 weeks .

Case Studies

Several case studies have illustrated the clinical effectiveness and safety profile of TDIP:

  • Case Study A : A cohort of 18 treatment-experienced children receiving TDIP showed significant decreases in plasma HIV-1 RNA concentrations within the first week of treatment. The combination therapy resulted in an increase in CD4 cell counts among participants .
  • Case Study B : In a randomized controlled trial comparing TDIP with other antiretroviral therapies, patients on TDIP exhibited less impact on bone mineral density (BMD) and renal function over time compared to those receiving traditional therapies like TDF .

Safety Profile

The safety profile of TDIP has been evaluated extensively. Common adverse effects include gastrointestinal disturbances and potential renal toxicity; however, these are often manageable. Long-term studies suggest that TDIP has a favorable safety profile with minimal long-term complications compared to older NRTIs .

Comparative Efficacy Table

DrugViral Suppression Rate (%)Impact on BMDRenal Function ImpactKey Findings
TDIP93%MinimalStableSuperior efficacy in virologic suppression and better safety profile compared to TDF
TDF89%Significant lossIncreased riskAssociated with notable reductions in BMD and renal function deterioration

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of Tenofovir Disoproxil Isopropoxycarbonyl to improve yield and purity?

  • Methodological Answer: Optimization involves multi-step processes, including selection of starting materials (e.g., isopropoxycarbonyl intermediates) and purification techniques. A three-step synthesis route has been reported to enhance yield by 15–20% compared to traditional methods, with reduced solvent use and elimination of heavy metal catalysts. Critical parameters include temperature control during esterification and phosphonate coupling, as well as chromatography for isolating stereoisomers .

Q. How can researchers address the lack of ecotoxicological data for this compound in environmental risk assessments?

  • Methodological Answer: In silico predictive models (e.g., QSAR tools) and standardized aquatic toxicity assays (e.g., Daphnia magna LC50 tests) are recommended to estimate ecotoxicological endpoints. Collaborative studies with environmental agencies can fill data gaps, particularly for biodegradation and bioaccumulation potential. Current safety data sheets lack empirical data, necessitating tiered testing frameworks .

Q. What methodological approaches are recommended for quantifying this compound and its metabolites in biological matrices?

  • Methodological Answer: LC/MS/MS with isotopically labeled internal standards (e.g., deuterated tenofovir) achieves precision (RSD <5%) and sensitivity (LOQ: 1 ng/mL). For non-biological samples, validated spectrofluorimetric methods (excitation/emission: 280/360 nm) offer cost-effective quantification. Method validation must include matrix effect assessments and stability testing under varying pH conditions .

Advanced Research Questions

Q. What strategies are employed to characterize and quantify degradation products of this compound under varying storage conditions?

  • Methodological Answer: Forced degradation studies (acid/base hydrolysis, thermal stress, photolysis) coupled with HRMS and NMR identify major impurities, such as mono-POC isomers and desmethyl derivatives. Accelerated stability testing at 40°C/75% RH over 6 months reveals hydrolysis-driven degradation, requiring pH-controlled formulations (pH 6–7) to minimize ester bond cleavage .

Q. How does the stability profile of this compound compare to other prodrugs like Tenofovir Alafenamide Fumarate in formulation development?

  • Methodological Answer: this compound exhibits higher hygroscopicity than Tenofovir Alafenamide Fumarate (TAF), necessitating desiccants in solid dosage forms. Comparative Arrhenius studies show TAF’s activation energy (Ea: 85 kJ/mol) exceeds Isopropoxycarbonyl’s (Ea: 72 kJ/mol), indicating greater thermal stability for TAF. Excipient compatibility studies are critical for both to avoid catalytic degradation .

Q. What experimental models are used to study the emergence of antiviral resistance to this compound in vitro?

  • Methodological Answer: Serial passage of HIV-1 in MT-4 cells under subtherapeutic drug pressure (0.1–1.0 µM) identifies resistance mutations (e.g., K65R in reverse transcriptase). Phenotypic assays (e.g., PhenoSense HIV) quantify fold-changes in IC50. Complementary molecular docking studies predict steric hindrance effects of prodrug modifications on viral enzyme binding .

Q. Data Contradictions and Gaps

  • Toxicity Data : Acute toxicity (LD50) and chronic exposure effects remain uncharacterized in current safety sheets. Researchers should prioritize in vitro hepatotoxicity screening (e.g., HepG2 cell viability assays) and genotoxicity studies (Ames test) .
  • Ecological Impact : No empirical data exist for soil mobility or algal toxicity. Predictive models like ECOSAR v2.0 suggest moderate aquatic toxicity (EC50: 10–100 mg/L), requiring validation .

Properties

IUPAC Name

propan-2-yl [[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N5O12P/c1-14(2)38-21(29)27-19-18-20(25-9-24-19)28(10-26-18)8-17(7)35-13-41(32,36-11-33-22(30)39-15(3)4)37-12-34-23(31)40-16(5)6/h9-10,14-17H,8,11-13H2,1-7H3,(H,24,25,27,29)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVGIZKCGVNNKM-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)OC(C)C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N5O12P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858428
Record name Bis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] [({(2R)-1-[6-({[(propan-2-yl)oxy]carbonyl}amino)-9H-purin-9-yl]propan-2-yl}oxy)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244022-54-5
Record name (R)-Isopropyl (9-(2-((bis(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9H-purin-6-yl)carbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1244022545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] [({(2R)-1-[6-({[(propan-2-yl)oxy]carbonyl}amino)-9H-purin-9-yl]propan-2-yl}oxy)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-ISOPROPYL (9-(2-((BIS(((ISOPROPOXYCARBONYL)OXY)METHOXY)PHOSPHORYL)METHOXY)PROPYL)-9H-PURIN-6-YL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72BJ59FVC3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.